

# Physical Characteristics of 4-Chlorophenylsulfonylacetone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorophenylsulfonylacetone

CAS No.: 5000-48-6

Cat. No.: B1584173

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## Executive Summary

**4-Chlorophenylsulfonylacetone** (CAS: 5000-48-6) is a specialized organosulfur building block characterized by the presence of a sulfonyl group and a ketone moiety separated by a highly active methylene bridge.[1][2] This structural arrangement confers unique electrophilic and nucleophilic properties, making it a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly antiviral agents and substituted pyrroles.

This guide provides a rigorous analysis of its physical state, molecular architecture, and spectral fingerprints to support researchers in quality control, synthesis planning, and drug discovery.

## Molecular Architecture & Electronic Properties

The reactivity of **4-Chlorophenylsulfonylacetone** is dictated by the "push-pull" electronics of its substituents.

- Active Methylene Bridge (

) : Flanked by two strong electron-withdrawing groups (EWGs)—the sulfonyl (

) and the carbonyl (

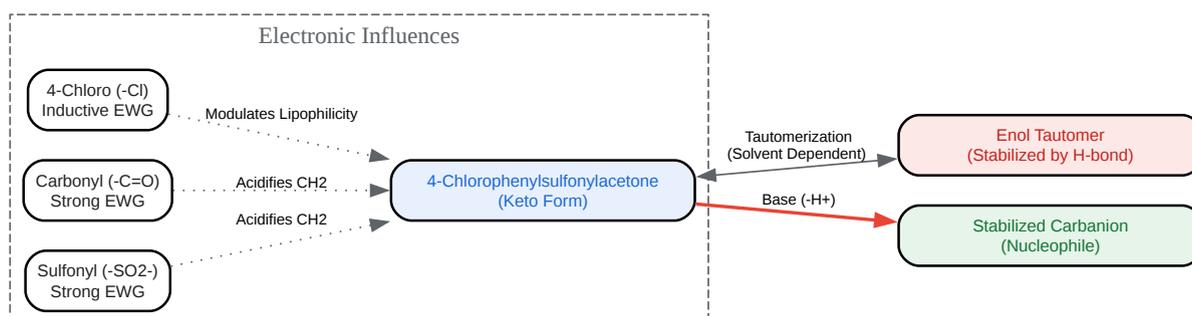
)—the central methylene protons are highly acidic (

). This facilitates easy deprotonation to form a stable carbanion, serving as a nucleophile in Knoevenagel condensations or Paal-Knorr syntheses.

- 4-Chloro Substituent: The chlorine atom at the para position of the phenyl ring exerts an inductive electron-withdrawing effect (-I) that slightly increases the acidity of the methylene protons compared to the unsubstituted analog, while also enhancing lipophilicity.
- Sulfonyl Linker: Provides geometric rigidity and metabolic stability, often acting as a bioisostere for carbonyls in drug design.

## Structural Diagram: Electronic Effects & Tautomerism

The following diagram illustrates the electronic environment and the potential for keto-enol tautomerism, which governs its reactivity.



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Caption: Figure 1. Electronic influences and tautomeric equilibrium. The flanking EWGs render the central methylene highly acidic, facilitating carbanion formation.

## Physical Properties Matrix

The following data consolidates experimental values and validated predictions. Note that while the melting point is a sharp experimental value, solubility profiles are often derived from the general behavior of aryl sulfones.

Property	Value / Characteristic	Relevance
IUPAC Name	1-(4-chlorobenzenesulfonyl)propan-2-one	Standardization
CAS Number	5000-48-6	Procurement Verification
Molecular Formula		Mass Spectrometry (M+)
Molecular Weight	232.68 g/mol	Stoichiometry calculations
Physical State	Crystalline Powder	Solid handling
Appearance	Off-white to White	Visual purity check (Yellowing indicates oxidation)
Melting Point	76°C – 79°C	Key purity indicator; sharp range implies high purity
Solubility (Organic)	Soluble in DCM, Acetone, Ethyl Acetate, DMSO	Standard reaction solvents
Solubility (Water)	Low / Insoluble	Aqueous workup allows precipitation/extraction
LogP (Predicted)	~1.2 – 1.8	Lipophilicity; membrane permeability estimation
Storage	2–8°C, Inert Atmosphere	Prevents moisture absorption and slow oxidation

## Spectral Characterization (Identification)

To validate the identity of **4-Chlorophenylsulfonylacetone**, researchers should look for the following diagnostic signals.

## Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is distinct due to the isolation of the methylene group.

- Solvent:  
  
or Acetone-
- ~2.35 ppm (3H, s): Methyl group of the ketone ( ).
- ~4.20 ppm (2H, s): Methylene bridge ( ). This singlet is significantly deshielded due to the two adjacent electron-withdrawing groups.
- ~7.50 – 7.90 ppm (4H, m): Aromatic protons. Typically appears as an AA'BB' system characteristic of para-substitution. The protons ortho to the sulfonyl group are more deshielded (~7.8-7.9 ppm) than those ortho to the chlorine (~7.5-7.6 ppm).

## Infrared Spectroscopy (IR)

- 1715–1725 cm<sup>-1</sup>  
  
: Strong Carbonyl ( ) stretch.
- 1320 cm<sup>-1</sup>  
  
& 1150 cm<sup>-1</sup>  
  
: Sulfonyl ( ) asymmetric and symmetric stretches.
- 1090 cm<sup>-1</sup>  
  
: Aryl-Chloride ( ) stretch.

## Synthesis & Purification Context

Understanding the synthesis pathway aids in identifying potential impurities, such as unreacted sulfonyl chloride or disulfide byproducts.

## Primary Synthetic Route

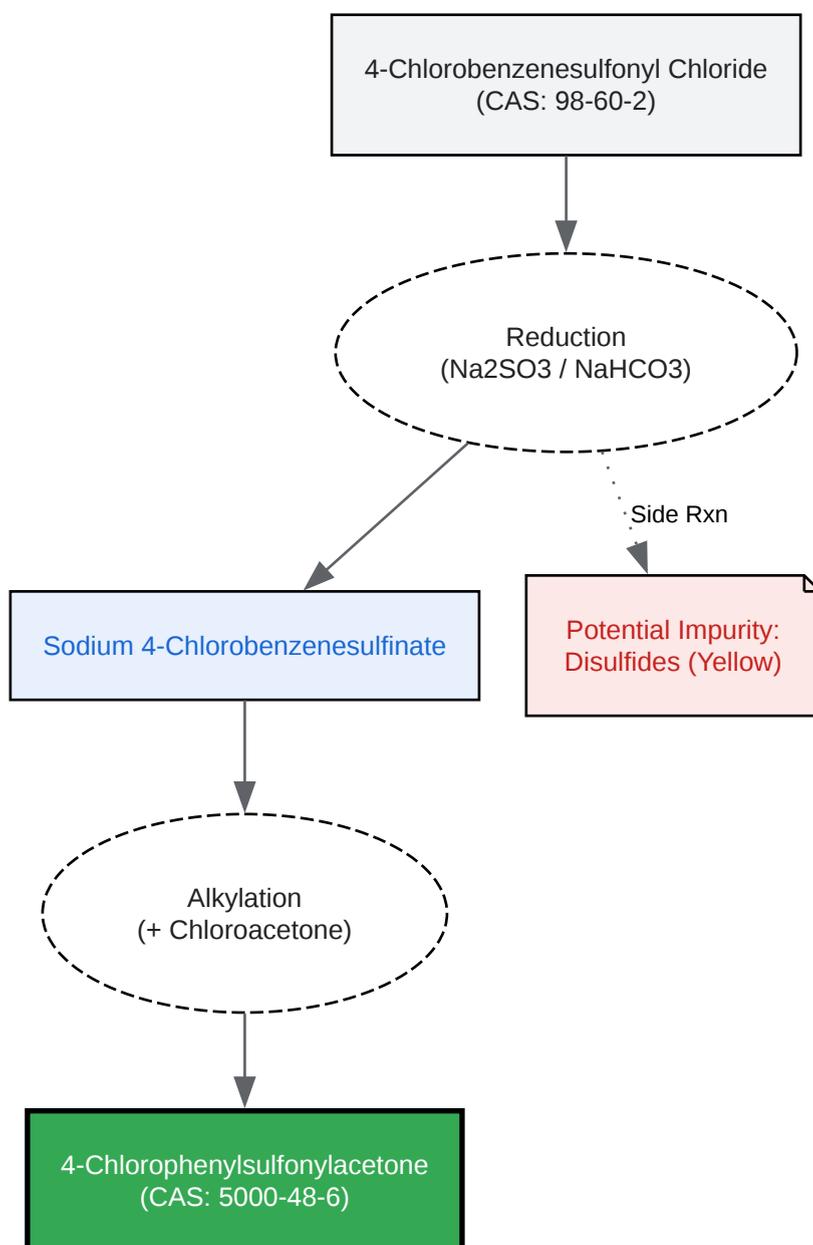
The most robust synthesis involves the alkylation of a sulfinate salt.

- Reduction: 4-Chlorobenzenesulfonyl chloride is reduced (e.g., using sodium sulfite) to Sodium 4-chlorobenzenesulfinate.
- Alkylation: The sulfinate nucleophile attacks Chloroacetone (1-chloropropan-2-one).
- Product: **4-Chlorophenylsulfonylacetone**.

## Impurity Profile

- Bis(4-chlorophenyl)disulfide: Common byproduct from over-reduction of the sulfonyl chloride. Appears as a yellow contaminant.
- Chloroacetone: Residual starting material; volatile and lachrymatory.

## Synthesis Workflow Diagram



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Caption: Figure 2. Standard synthetic pathway via sulfinate alkylation, highlighting the critical reduction step.

## Handling and Stability Protocols

- Hygroscopicity: Sulfones can be slightly hygroscopic. Store in a desiccator or tightly sealed container.

- **Thermal Stability:** Stable up to its melting point (76°C). Avoid prolonged heating above 100°C without solvent, as sulfones can sometimes extrude under extreme pyrolysis conditions, though this is less common than with sulfoxides.
- **Safety:** The compound is an organosulfur agent. Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.
- **Storage:** Recommended storage is at 2°C to 8°C (refrigerated) to maintain maximum purity over long durations, although it is generally stable at room temperature for short periods.

## References

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